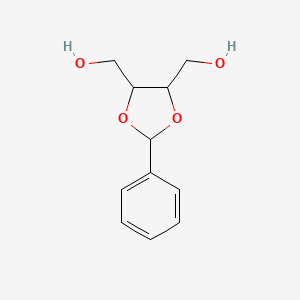

(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJRVTSEJAYBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(O2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288041 | |

| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6382-97-4 | |

| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Reaction Conditions

The acetalization process begins with dimethyl (2R,3R)-tartrate, a commercially available derivative of tartaric acid. Reacting this diester with benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or HCl) facilitates the formation of the 1,3-dioxolane ring. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of benzaldehyde, followed by dehydration to yield the cyclic acetal.

Representative Procedure

A mixture of dimethyl (2R,3R)-tartrate (10 mmol), benzaldehyde (12 mmol), and p-toluenesulfonic acid (0.1 mmol) in toluene is refluxed under Dean-Stark conditions for 6–8 hours to remove water. The crude product, (2-Phenyl-1,3-dioxolane-4,5-diyl)dicarboxylate, is purified via column chromatography (hexane/ethyl acetate = 3:1), yielding a colorless oil.

Stereochemical Control

The (4R,5R) configuration of the dioxolane ring is inherited directly from the (2R,3R)-tartrate starting material, as the acetalization process retains the original stereochemistry. This is critical for applications requiring enantiopure intermediates, such as pharmaceutical synthesis.

Reduction of Ester Groups to Hydroxymethyl Functionalities

Lithium Aluminum Hydride (LiAlH4) Mediated Reduction

The ester groups of the intermediate (2-Phenyl-1,3-dioxolane-4,5-diyl)dicarboxylate are reduced to primary alcohols using LiAlH4 in anhydrous tetrahydrofuran (THF). This step proceeds via nucleophilic attack of hydride ions on the ester carbonyl, followed by alkoxide formation and subsequent protonation.

Procedure

To a suspension of LiAlH4 (40 mmol) in THF (50 mL) at 0°C, a solution of the diester (5 mmol) in THF (10 mL) is added dropwise. The mixture is stirred at room temperature for 12 hours, quenched with saturated Na2SO4, and filtered. The filtrate is concentrated to afford this compound as a white solid.

Alternative Reducing Agents

While NaBH4 is ineffective for ester reduction, BH3·THF complexes may be employed under milder conditions. However, LiAlH4 remains the reagent of choice due to its superior reactivity and yields (>85%).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms a purity of ≥98%, with a retention time of 8.2 minutes.

Alternative Synthetic Routes

Direct Acetalization of Vicinal Diols

Using 1,2,3,4-tetrols (e.g., meso-erythritol) and benzaldehyde under acidic conditions yields six-membered dioxane analogues, as demonstrated in search result. However, this approach is unsuitable for five-membered dioxolanes due to steric constraints.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates offers a route to enantiopure dimethanol derivatives, though this method remains underexplored for dioxolane systems.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophiles like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes and altering biochemical pathways . Additionally, its phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dioxolane Derivatives

a. Triazolyl-Substituted Derivatives (Compounds 10b, 10c, 10d)

These compounds, synthesized via azide-alkyne cycloaddition, feature triazolylmethyl and aryl substituents (e.g., 3,5-dimethylphenyl, naphthyl) instead of phenyl. Key differences include:

- Melting Points: 10b: 130–135°C 10c: 177–181°C 10d: Not reported The higher melting point of 10c is attributed to bulky dinaphthyl groups enhancing crystallinity .

- Optical Rotation : [α]D values range from +38.8° (in CCl₃) for triazolyl derivatives, indicating distinct chiral environments compared to the parent compound .

b. TADDOL Derivatives

TADDOL [(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)] derivatives (CAS 93379-49-8) replace hydroxymethyl groups with diphenylmethanol moieties. These are widely used in asymmetric catalysis. For example, a rhodium complex with TADDOL-derived ligands achieved 92% ee in hydrogenative desymmetrization of 1,4-dienes . The absence of phenyl groups in TADDOL vs. their presence in the target compound alters steric bulk and electronic properties, impacting catalytic efficiency.

c. (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS 25432-12-6)

This analog lacks the phenyl group, resulting in:

Stereochemical Variations

- (4S,5S)-Configured Analogs :

Data Tables

Table 1: Physical Properties of Selected Dioxolane Derivatives

| Compound | CAS | Molecular Weight | Melting Point (°C) | [α]D (c = 1, solvent) |

|---|---|---|---|---|

| (2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol | 6382-97-4 | 210.23 | Not reported | Not reported |

| TADDOL (93379-49-8) | 93379-49-8 | 466.57 | 81–84 | +38.8° (CCl₃) |

| (4S,5S)-2,2-Dimethyl analog | 50622-09-8 | 162.19 | 47–51 | +12.5° (H₂O) |

| Triazolyl Derivative (10b) | – | ~800 (estimated) | 130–135 | +38.8° (CCl₃) |

Biological Activity

(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol is an organic compound characterized by a dioxolane ring fused with a phenyl group and two hydroxymethyl groups. The compound's molecular formula is C₁₁H₁₄O₄, with a molecular weight of approximately 210.23 g/mol. Its unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.

The presence of the dioxolane ring enhances the compound's stability and reactivity, making it a subject of interest in various biological studies. The hydroxymethyl substituents may play a crucial role in its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various bacterial and fungal strains. The following sections delve into specific studies and findings regarding its biological effects.

Antimicrobial Activity

A study conducted on derivatives of 1,3-dioxolanes, including this compound, revealed promising antibacterial and antifungal activities:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent antibacterial | 625–1250 µg/mL |

| Staphylococcus epidermidis | Significant antibacterial | Varies |

| Enterococcus faecalis | Moderate antibacterial | 625 µg/mL |

| Pseudomonas aeruginosa | Excellent antibacterial | Varies |

| Candida albicans | Significant antifungal | Not specified |

These results suggest that the compound has effective antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. The hydroxymethyl groups may facilitate binding to active sites on enzymes or receptors, thereby inhibiting their activity or disrupting cellular processes. This interference can lead to the inhibition of microbial growth and replication .

Case Studies

Several case studies have investigated the biological activity of dioxolane derivatives:

- Antibacterial Screening : A series of synthesized 1,3-dioxolanes were tested for their antibacterial efficacy. The compounds demonstrated varying degrees of activity against several bacterial strains, with some derivatives showing excellent activity against S. aureus and P. aeruginosa. Notably, MIC values ranged from 625 µg/mL to higher concentrations depending on the specific strain tested .

- Antifungal Activity : In vitro tests indicated that most synthesized dioxolanes exhibited significant antifungal activity against C. albicans, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing enantiomerically pure (2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol, and how can reaction conditions be optimized for high yield? A:

- Core Method : A common approach involves ring-opening of protected tartrate derivatives. For example, diethyl tartrate can react with piperazine under mild conditions (20–30°C, 10 h) to form intermediates, followed by recrystallization in acetone to achieve 89% yield .

- Alternative Route : Sodium hydride-mediated alkylation in DMF with hept-6-yn-1-yl methanesulfonate achieves 71% yield after column chromatography (silica gel, ethyl acetate extraction) .

- Optimization Tips : Use inert atmospheres (N₂) to prevent oxidation, and optimize stoichiometry of reagents (e.g., 1.2 eq. of dienophile for cycloaddition) to minimize side products .

Advanced Stereochemical Control

Q: How can researchers ensure stereochemical fidelity in derivatives of this compound, particularly for applications in asymmetric catalysis? A:

- Chiral Ligand Design : The (4R,5R) configuration is critical for TADDOL (tetraaryl-dioxolane-dimethanol) ligands. Synthesis via Grignard addition to dimethyl tartrate derivatives in THF, followed by LaCl₃(LiCl)₂ catalysis, yields enantiopure products (99.5% ee) .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., P2₁ space group, β = 93.562°) confirms stereochemistry and hydrogen-bonding networks that stabilize the desired conformation .

Analytical Characterization

Q: What analytical techniques are most effective for characterizing this compound and its derivatives? A:

- NMR : ¹H/¹³C NMR resolves diastereotopic protons and confirms substitution patterns (e.g., δ 5.0–10.0 ppm for aromatic protons in naphthyl derivatives) .

- X-ray Crystallography : Used to determine absolute configuration and intermolecular interactions (e.g., O–H···O hydrogen bonds with R₂²(14) motifs) .

- HPLC : Reverse-phase HPLC (e.g., C18 columns, ethyl acetate:benzene eluent) achieves >99% purity and quantifies enantiomeric excess .

Application in Catalysis

Q: How is this compound utilized in stereoselective catalysis, and what are key performance metrics? A:

- Rhodium-Catalyzed Desymmetrization : TADDOL-derived phosphite ligands enable hydrogenative desymmetrization of 1,4-dienes, achieving up to 92% ee for tertiary alcohols .

- Titanium Complexes : Chiral titanium catalysts (e.g., [Ti(C₂H₆N)₂(C₃₁H₂₈O₄)]) with TADDOL ligands show high activity in asymmetric alkylation, with yields >85% .

Data Contradictions and Resolution

Q: How can discrepancies in reported yields or stereochemical outcomes be addressed during synthesis? A:

- Root Causes : Variations often arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., PdCl₂(PPh₃)₂ vs. CuI), or reaction temperature .

- Mitigation Strategies :

Methodological Challenges in Structural Elucidation

Q: What challenges arise in resolving the crystal structure of complex derivatives, and how are they overcome? A:

- Disorder in Aromatic Groups : Naphthyl or phenyl substituents often exhibit rotational disorder. Use low-temperature data collection (90–125 K) and SHELXL refinement with anisotropic displacement parameters .

- Hydrogen Bonding Networks : O–H···O interactions (2.7–3.0 Å) are modeled using restrained DFIX commands in refinement software .

Advanced Applications in Drug Discovery

Q: How are derivatives of this compound applied in medicinal chemistry, particularly for enzyme inhibition? A:

- PNP Inhibitors : Hydroxymethyl-substituted dioxolane analogs (e.g., imidazole derivatives) inhibit human purine nucleoside phosphorylase (IC₅₀ < 1 µM) .

- Antimicrobial Activity : Isoxazolidine derivatives show potency against Staphylococcus aureus (MIC = 8 µg/mL) via 1,3-dipolar cycloaddition strategies .

Safety and Handling

Q: What safety precautions are recommended for handling this compound in laboratory settings? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.